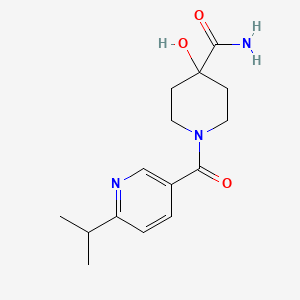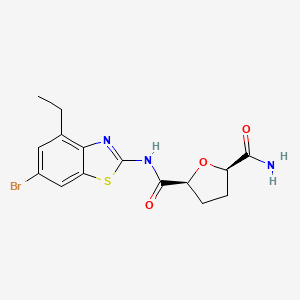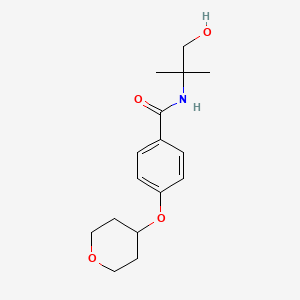
4-Hydroxy-1-(6-propan-2-ylpyridine-3-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-(6-propan-2-ylpyridine-3-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(6-propan-2-ylpyridine-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyridine moiety and the functional groups. Key steps may include:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Functionalization: Introduction of hydroxyl and carboxamide groups.
Coupling Reactions: Attachment of the pyridine ring via coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(6-propan-2-ylpyridine-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-Hydroxy-1-(6-propan-2-ylpyridine-3-carbonyl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(6-propan-2-ylpyridine-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures, such as piperidinones and spiropiperidines.
Pyridine Derivatives: Compounds with similar pyridine ring structures, such as pyridines and pyridones.
Uniqueness
4-Hydroxy-1-(6-propan-2-ylpyridine-3-carbonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-hydroxy-1-(6-propan-2-ylpyridine-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10(2)12-4-3-11(9-17-12)13(19)18-7-5-15(21,6-8-18)14(16)20/h3-4,9-10,21H,5-8H2,1-2H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAGTWORNQMXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)N2CCC(CC2)(C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(3-Bromo-5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]propanoic acid](/img/structure/B7123972.png)
![4-chloro-N-[(5-ethoxypyridin-3-yl)methyl]-3-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7123975.png)

![5-[4-[2-(1-Adamantyl)ethyl]piperazine-1-carbonyl]pyrazine-2-carboxylic acid](/img/structure/B7123980.png)
![3-[5-(3,5-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-1-(3,6-dihydro-2H-pyran-5-ylmethyl)-1-methylurea](/img/structure/B7123990.png)
![3-Fluoro-2-methyl-5-[[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]sulfamoyl]benzoic acid](/img/structure/B7123992.png)
![1-[4-(3-Fluorophenyl)sulfonylpiperazine-1-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7123994.png)
![1-[(2,2-Dimethyloxolan-3-yl)methyl]-3-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]urea](/img/structure/B7123997.png)
![(3-Cyclopentyloxyphenyl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B7124013.png)
![3-[1-[3-(oxolan-2-yl)propanoyl]pyrrolidin-2-yl]-1H-pyridazin-6-one](/img/structure/B7124024.png)
![2-methyl-2-[2-(4,5,6,7-tetrahydro-1H-indazol-7-yloxymethyl)phenyl]propanenitrile](/img/structure/B7124032.png)
![(2R)-2-acetamido-N-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)-3-methylbutanamide](/img/structure/B7124034.png)

![1-[(3-Chloropyridin-4-yl)methyl]piperidine-4-sulfonamide](/img/structure/B7124045.png)
